molecular formula C16H28N4O B7155568 N-[4-(2,6-dimethylmorpholin-4-yl)butyl]-4,5-dimethylpyrimidin-2-amine

N-[4-(2,6-dimethylmorpholin-4-yl)butyl]-4,5-dimethylpyrimidin-2-amine

Cat. No.: B7155568
M. Wt: 292.42 g/mol
InChI Key: NOVUKTFJGKAZPO-UHFFFAOYSA-N
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Description

N-[4-(2,6-dimethylmorpholin-4-yl)butyl]-4,5-dimethylpyrimidin-2-amine is a synthetic organic compound that features a morpholine ring and a pyrimidine ring

Properties

IUPAC Name

N-[4-(2,6-dimethylmorpholin-4-yl)butyl]-4,5-dimethylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O/c1-12-9-18-16(19-15(12)4)17-7-5-6-8-20-10-13(2)21-14(3)11-20/h9,13-14H,5-8,10-11H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVUKTFJGKAZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCNC2=NC=C(C(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,6-dimethylmorpholin-4-yl)butyl]-4,5-dimethylpyrimidin-2-amine typically involves the following steps:

    Formation of the Morpholine Derivative: The starting material, 2,6-dimethylmorpholine, is reacted with an appropriate alkylating agent to introduce the butyl group at the nitrogen atom of the morpholine ring.

    Coupling with Pyrimidine Derivative: The resulting morpholine derivative is then coupled with a 4,5-dimethylpyrimidine derivative under suitable conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,6-dimethylmorpholin-4-yl)butyl]-4,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alkane groups.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

N-[4-(2,6-dimethylmorpholin-4-yl)butyl]-4,5-dimethylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(2,6-dimethylmorpholin-4-yl)butyl]-4,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylmorpholin-4-yl)ethanamine: A related compound with a similar morpholine structure.

    4,5-Dimethylpyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.

Uniqueness

N-[4-(2,6-dimethylmorpholin-4-yl)butyl]-4,5-dimethylpyrimidin-2-amine is unique due to the specific combination of the morpholine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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